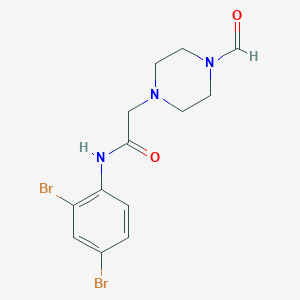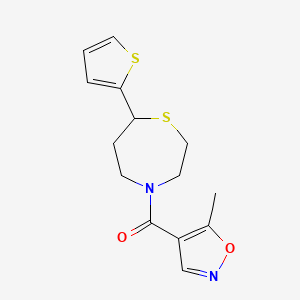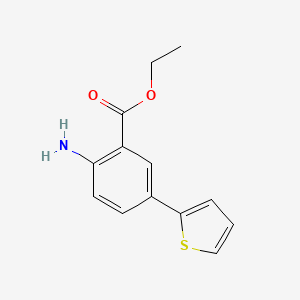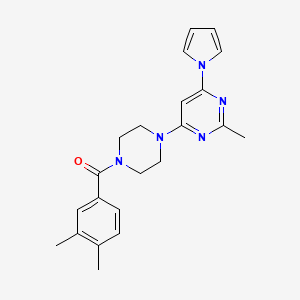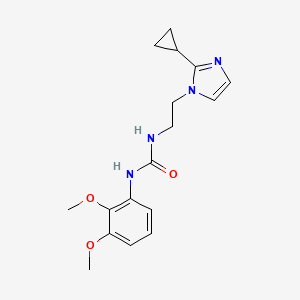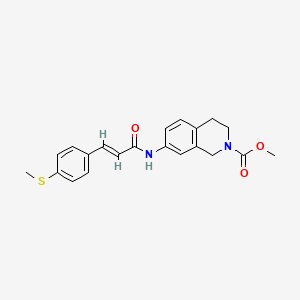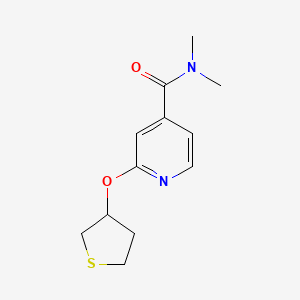![molecular formula C15H15FN6O2 B2769118 (E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide CAS No. 303146-23-8](/img/structure/B2769118.png)
(E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . The molecule also contains a fluorophenoxy group, which suggests that it may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[1,5-a]pyrimidine core is a fused ring system containing nitrogen atoms . The 4-fluorophenoxy group is a phenyl ring with a fluorine atom and an ether linkage .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The presence of the fluorine atom could make it a potential electrophile, while the nitrogen atoms in the triazolo[1,5-a]pyrimidine core could potentially act as nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of a fluorine atom could influence its polarity, while the nitrogen atoms in the triazolo[1,5-a]pyrimidine core could potentially form hydrogen bonds .Aplicaciones Científicas De Investigación
Rearrangement and Synthesis
- Triazolopyrimidines, closely related to the compound , have been synthesized through rearrangement processes. For instance, the reduction of [1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with NaBH4 in the presence of V2O5 at room temperature led to the formation of triazolo[4,3-a]pyrimidines (Lashmanova et al., 2019).
Antimicrobial and Herbicidal Applications
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a wide spectrum of vegetation at low application rates (Moran, 2003).
- New pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate showed antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Anticancer Applications
- A series of triazolopyrimidines, structurally similar to the mentioned compound, were synthesized and evaluated as anticancer agents. They showed unique mechanisms of tubulin inhibition, different from those of paclitaxel and vincas, and were effective in overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
Molecular and Structural Analysis
- Spectral, DFT/B3LYP, and molecular docking analyses on similar compounds, such as ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, provided insights into their molecular structure and potential inhibitor properties for cancer treatment (Sert et al., 2020).
Anticonvulsant Activities
- Substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, structurally related to the compound, were synthesized and screened for anticonvulsant activity, showing promising results in various models (Wang et al., 2015).
Direcciones Futuras
The compound (E)-N-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide and related compounds could be interesting targets for future research, given their complex structures and potential biological activities . Further studies could focus on their synthesis, characterization, and exploration of their biological activities.
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, a core structure in this compound, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Compounds with a similar structure have been shown to interact with their targets through selective binding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, a core structure in this compound, has been established using a catalyst-free, additive-free, and eco-friendly method . This suggests that the compound could potentially have favorable pharmacokinetic properties.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in the treatment of conditions related to its targets, such as immune disorders, hypoxia-related conditions, and diseases involving signal transduction abnormalities .
Propiedades
IUPAC Name |
N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2/c1-10(24-12-5-3-11(16)4-6-12)13-7-8-17-15-20-14(21-22(13)15)18-9-19-23-2/h3-10H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVUJDBECGTHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

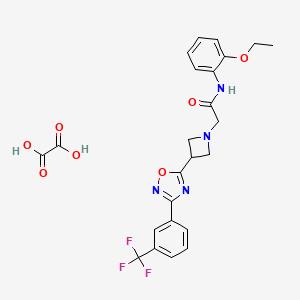
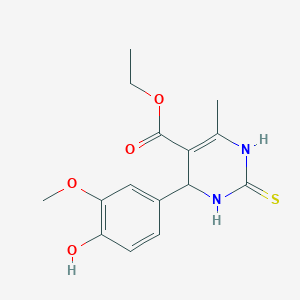
![2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane](/img/structure/B2769038.png)
![N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2769040.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2769042.png)
